Nicotinic Acetylcholine Receptor (nAChR) Inhibition: Aprofene is ~50-Fold More Potent than Atropine
In a direct head-to-head comparison using BC3H-1 intact muscle cells, aprofene inhibited the initial rate of carbamylcholine-elicited ²²Na⁺ influx with a Kant of 3 µM, whereas atropine required a Kant of 150 µM to achieve equivalent inhibition of the nicotinic AChR response [1]. This represents an approximately 50-fold greater potency of aprofene at the nicotinic receptor. Furthermore, aprofene and benactyzine were effective noncompetitive inhibitors of the AChR at concentrations of 1–50 µM in both Torpedo californica receptor-enriched membranes and mammalian (BC3H-1) AChR [1]. The KD of aprofene for the allosterically coupled noncompetitive inhibitor site of Torpedo AChR was 0.7 µM in the desensitized state versus 16.4 µM in the resting state, indicating preferential association with the high-affinity desensitized conformation [1].
| Evidence Dimension | Nicotinic AChR inhibition potency (Kant for ²²Na⁺ influx in BC3H-1 cells) |
|---|---|
| Target Compound Data | Kant = 3 µM (aprofene) |
| Comparator Or Baseline | Kant = 150 µM (atropine); Kant = 50 µM (benactyzine) |
| Quantified Difference | Aprofene is 50-fold more potent than atropine; 16.7-fold more potent than benactyzine at nAChR in BC3H-1 cells |
| Conditions | BC3H-1 intact muscle cells; inhibition of carbamylcholine-elicited ²²Na⁺ influx; Amitai et al., 1987 |
Why This Matters
For research involving organophosphate poisoning antidotes or any model requiring concurrent muscarinic and nicotinic blockade, aprofene provides nicotinic inhibition at concentrations that coincide with its antimuscarinic therapeutic range, whereas atropine's nicotinic activity is pharmacologically negligible at standard doses.
- [1] Amitai G, Herz JM, Bruckstein R, Luz-Chapman S. The muscarinic antagonists aprophen and benactyzine are noncompetitive inhibitors of the nicotinic acetylcholine receptor. Mol Pharmacol. 1987 Nov;32(5):678-85. PMID: 3683366. View Source
